Cas no 50427-83-3 (1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl-)

1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl-
- 5-amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrile
- 5-amino-3-ethyl-1-phenyl-pyrazole-4-carbonitrile
- 5-amino-3-ethyl-1-phenylpyrazole-4-carbonitrile
- 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile
- AG-826/13532003
- MLS000700325
- SMR000226386
- ZINC00478268
- AKOS004910925
- DB-139612
- CHEBI:116943
- CS-0367065
- CHEMBL1384844
- SCHEMBL13860443
- Q27203440
- ALBB-020127
- MFCD03231672
- CCG-139759
- HMS2621P04
- 50427-83-3
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- MDL: MFCD03231672
- インチ: InChI=1S/C12H12N4/c1-2-11-10(8-13)12(14)16(15-11)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3
- InChIKey: LTRKZIXDSRFKLT-UHFFFAOYSA-N
計算された属性
- 精确分子量: 212.106
- 同位素质量: 212.106
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 67.6Ų
1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | PH017263-250mg |
50427-83-3 | 250mg |
¥1100.03 | 2023-09-15 | |||
A2B Chem LLC | AI93379-10mg |
5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile |
50427-83-3 | 95% | 10mg |
$225.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437735-5g |
5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile |
50427-83-3 | 98% | 5g |
¥7664.00 | 2024-05-11 | |
AN HUI ZE SHENG Technology Co., Ltd. | D044638-5g |
50427-83-3 | 97% | 5g |
¥5475.00 | 2023-09-15 |
1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl- 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl-に関する追加情報
Introduction to 1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl- (CAS No. 50427-83-3)
1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl-, identified by its CAS number 50427-83-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a family of molecules known for their diverse biological activities and utility in drug development. The structural features of this compound, including its amino, nitrile, and ethyl substituents, contribute to its unique chemical properties and potential therapeutic applications.
The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. This arrangement imparts a significant degree of electron delocalization, making pyrazole derivatives highly versatile in terms of reactivity and functionality. In the case of 1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl-, the presence of a nitrile group at the 4-position and an amino group at the 5-position introduces additional sites for chemical modification, while the ethyl group at the 3-position and the phenyl ring at the 1-position further enhance its structural complexity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The combination of these structural elements suggests potential interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways, making this compound a promising candidate for further investigation.
In particular, the nitrile group has been shown to exhibit bioisosteric properties with carboxylic acids, allowing it to participate in hydrogen bonding and other non-covalent interactions. This feature is particularly relevant in drug design, where precise binding to biological targets is often critical for efficacy. The amino group at the 5-position can also serve as a site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
One of the most exciting aspects of 1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl- is its potential as a scaffold for developing novel therapeutic agents. Pyrazole derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. For instance, certain pyrazole-based compounds have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural motif of this compound may offer similar benefits while potentially exhibiting improved selectivity or reduced side effects compared to existing drugs.
The phenyl ring at the 1-position adds another layer of complexity to this molecule. Phenyl-substituted heterocycles are frequently found in bioactive compounds due to their ability to enhance binding affinity and metabolic stability. Additionally, the ethyl group at the 3-position can influence the overall electronic distribution of the molecule, affecting its reactivity and interactions with biological targets.
Recent studies have also highlighted the importance of scaffold hopping—the process of modifying the core structure of a lead compound to improve its pharmacological profile—in drug discovery. 1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-1-phenyl-* could serve as an excellent starting point for such an approach. By systematically varying one or more substituents while maintaining the core pyrazole scaffold, researchers can explore a wide range of biological activities without having to reinvent the wheel each time.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes may include condensation reactions between appropriate precursors followed by functional group transformations such as cyanation and alkylation. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one more efficiently than ever before.
In conclusion,1H-Pyrazole-4-carbonitrile, 5-amino-3-ethyl-* represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a promising candidate for further exploration in medicinal chemistry research programs aimed at discovering new drugs targeting various diseases.
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